molecular formula C7H5Br2FO B1409834 3,4-Dibromo-5-fluorobenzyl alcohol CAS No. 1804417-58-0

3,4-Dibromo-5-fluorobenzyl alcohol

Cat. No.: B1409834
CAS No.: 1804417-58-0
M. Wt: 283.92 g/mol
InChI Key: VCIQFCDXNVERRV-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzyl alcohol: is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for synthesizing novel pharmaceuticals, probing chemical reactions, and exploring molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dibromo-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,4-Dibromo-5-fluorobenzaldehyde or 3,4-Dibromo-5-fluorobenzoic acid.

    Reduction: Formation of 3,4-Dibromo-5-fluorobenzyl derivatives.

    Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3,4-Dibromo-5-fluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. It is employed in:

    Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: In the development of biochemical probes and studying enzyme interactions.

    Medicine: For the synthesis of potential pharmaceutical compounds and drug discovery.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

  • 3,4-Dibromo-5-chlorobenzyl alcohol
  • 3,4-Dibromo-5-iodobenzyl alcohol
  • 3,4-Dibromo-5-methylbenzyl alcohol

Comparison: 3,4-Dibromo-5-fluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated, iodinated, or methylated counterparts. The fluorine atom also enhances the compound’s stability and bioavailability, making it a valuable tool in pharmaceutical research.

Properties

IUPAC Name

(3,4-dibromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIQFCDXNVERRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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